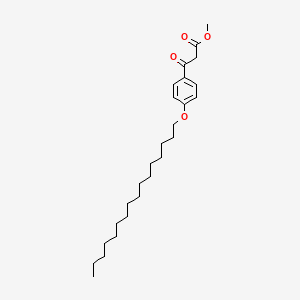
Methyl 3-(p-(hexadecyloxy)phenyl)-3-oxopropionate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-(p-(hexadecyloxy)phenyl)-3-oxopropionate is an ester compound characterized by its unique structure, which includes a long alkyl chain and an aromatic ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(p-(hexadecyloxy)phenyl)-3-oxopropionate typically involves the esterification of 3-(p-(hexadecyloxy)phenyl)-3-oxopropanoic acid with methanol. This reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction can be represented as follows:
3-(p-(hexadecyloxy)phenyl)-3-oxopropanoic acid+methanolH2SO4Methyl 3-(p-(hexadecyloxy)phenyl)-3-oxopropionate+water
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of solid acid catalysts, such as ion-exchange resins, can also enhance the efficiency of the esterification process.
化学反応の分析
Types of Reactions
Methyl 3-(p-(hexadecyloxy)phenyl)-3-oxopropionate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 3-(p-(hexadecyloxy)phenyl)-3-oxopropanoic acid and methanol.
Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nitrating mixture (HNO3/H2SO4), sulfuric acid (H2SO4), or halogens (Cl2, Br2).
Major Products Formed
Hydrolysis: 3-(p-(hexadecyloxy)phenyl)-3-oxopropanoic acid and methanol.
Reduction: Methyl 3-(p-(hexadecyloxy)phenyl)-3-hydroxypropionate.
Substitution: Various substituted derivatives of the aromatic ring.
科学的研究の応用
Methyl 3-(p-(hexadecyloxy)phenyl)-3-oxopropionate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound can be used in the development of novel materials with specific properties, such as hydrophobic coatings.
Biological Studies: The compound can be used to study the interactions between esters and biological molecules, such as enzymes.
作用機序
The mechanism of action of Methyl 3-(p-(hexadecyloxy)phenyl)-3-oxopropionate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester bond can be hydrolyzed by esterases, releasing the active components that exert their effects on the target pathways. The long alkyl chain and aromatic ring may also facilitate interactions with lipid membranes, influencing the compound’s bioavailability and distribution.
類似化合物との比較
Similar Compounds
- Methyl 3-(p-(octadecyloxy)phenyl)-3-oxopropionate
- Methyl 3-(p-(dodecyloxy)phenyl)-3-oxopropionate
- Methyl 3-(p-(tetradecyloxy)phenyl)-3-oxopropionate
Uniqueness
Methyl 3-(p-(hexadecyloxy)phenyl)-3-oxopropionate is unique due to its specific alkyl chain length, which imparts distinct physical and chemical properties. The hexadecyloxy group provides a balance between hydrophobicity and molecular size, making it suitable for applications where both properties are advantageous.
特性
CAS番号 |
52244-81-2 |
|---|---|
分子式 |
C26H42O4 |
分子量 |
418.6 g/mol |
IUPAC名 |
methyl 3-(4-hexadecoxyphenyl)-3-oxopropanoate |
InChI |
InChI=1S/C26H42O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-21-30-24-19-17-23(18-20-24)25(27)22-26(28)29-2/h17-20H,3-16,21-22H2,1-2H3 |
InChIキー |
HQLVFFFDPGVGHG-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCOC1=CC=C(C=C1)C(=O)CC(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



amino]-](/img/structure/B15077175.png)

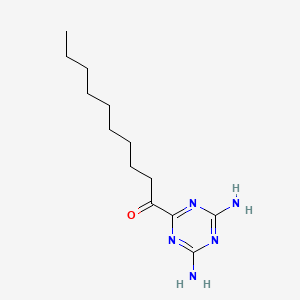
![4-[(2,5-dichlorophenyl)diazenyl]-N-hexadecyl-N-methylaniline](/img/structure/B15077204.png)
![N-[(E,2E)-3-(2-furyl)-2-methyl-2-propenylidene]-4-(1-naphthylmethyl)-1-piperazinamine](/img/structure/B15077217.png)

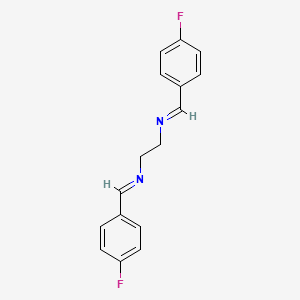
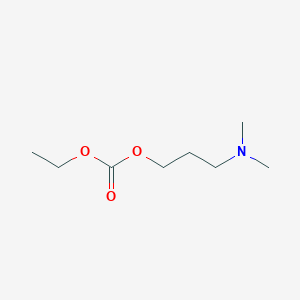
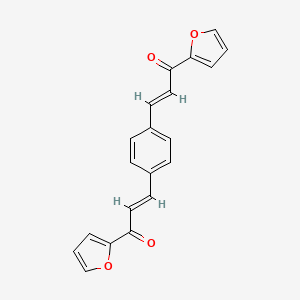

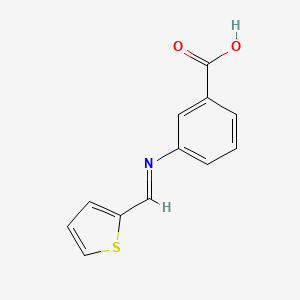
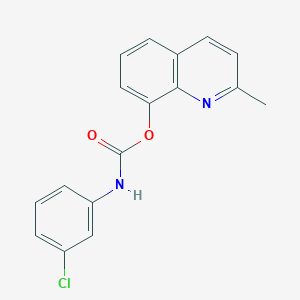
![(5Z)-5-({3-[4-(isopentyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15077258.png)
